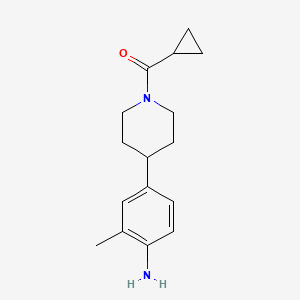
2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid, commonly known as DTTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTTAA is a thiazole derivative that possesses unique properties that make it a promising candidate for use in drug development, agricultural applications, and material science. In
科学的研究の応用
Synthesis and Physical-Chemical Properties
One study focused on the synthesis, physical-chemical properties, and acute toxicity of derivatives of 1,2,4-triazole, which contain a thiophene core, highlighting their potential for various biological activities and as intermediates in the synthesis of more complex structures (Salionov, 2015).
Potential Biological Activity
Derivatives of quinazolinones, including those with chlorine atoms and thiazole substituents, have been synthesized and characterized, expecting to exhibit biological activity due to their structural features (Párkányi & Schmidt, 2000). Similarly, a novel synthesis approach for 2,4,5-trisubstituted thiazole derivatives was reported, aiming to produce compounds with potential biological activities through a domino multicomponent reaction (Saroha & Khurana, 2019).
Pharmacological Characteristics
The differences in binding sites on the human cholecystokinin (CCK) CCK(1) receptor for agonist SR 146131 and antagonist SR 27897 indicate the complex interactions and potential for varied pharmacological characteristics of thiazole derivatives (Gouldson et al., 2000).
Antimicrobial Activity
Several studies synthesized and evaluated the antimicrobial activities of thiazole and thiazolidine derivatives, demonstrating their efficacy against various bacterial strains, thus suggesting their utility in developing new antimicrobial agents. For example, novel triheterocyclic compounds containing 1,2,4-triazol-3-one, 1,3,4-thiadiazole, and 1,3,4-oxadiazole rings were synthesized and characterized for their potential antimicrobial activities (Demirbas, 2005).
作用機序
Target of Action
The primary targets of 2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, to exert its effects .
Mode of Action
The specific mode of action of This compound It’s known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . Therefore, it can be inferred that this compound interacts with its targets in a way that is influenced by its specific substituents, namely the 2,4-dichlorobenzyl and acetic acid groups.
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives have been reported to affect a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
The specific molecular and cellular effects of This compound Given the wide range of biological activities associated with thiazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the biological outcomes of thiazole derivatives can be greatly affected by the substituents on the thiazole ring , which could potentially be influenced by environmental factors.
特性
IUPAC Name |
2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S2/c13-8-2-1-7(10(14)3-8)5-18-12-15-9(6-19-12)4-11(16)17/h1-3,6H,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJIUMWUPFODBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


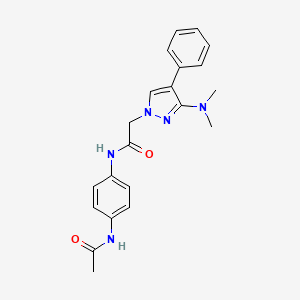


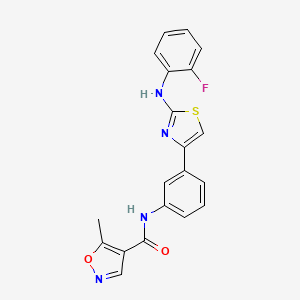
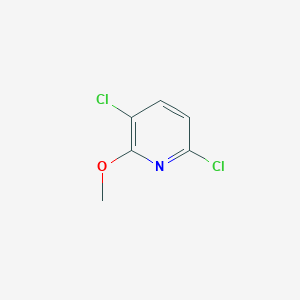
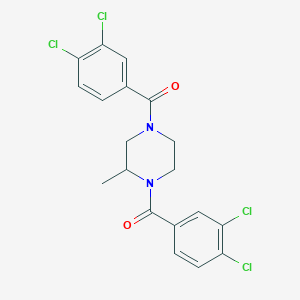
![[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine](/img/structure/B2597874.png)
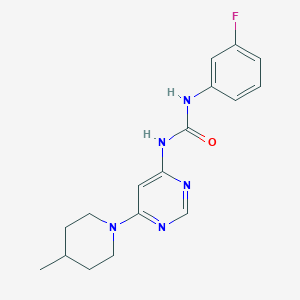
![2-[4-(Benzylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2597879.png)
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2597882.png)
![4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2597883.png)
